molecular formula C25H34N4O3S B2772129 N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1189700-03-5

N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2772129
CAS No.: 1189700-03-5
M. Wt: 470.63
InChI Key: NRWJYJVOPDDKCT-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide (CAS 1189700-03-5) is a synthetic organic compound with a molecular formula of C25H34N4O3S and a molecular weight of 470.6 g/mol . This chemical features a complex structure that incorporates a piperidine-4-carboxamide core, which is N-substituted with a 3-phenylpropyl chain and further functionalized at the 1-position with a 3-(piperidine-1-sulfonyl)pyridin-2-yl group . The compound's structural architecture, including the piperidine sulfonyl moiety linked to a pyridine ring, suggests potential for interaction with various biological targets, particularly in neurological and pharmacological research contexts. The predicted density of this compound is 1.225±0.06 g/cm³ at 20 °C and 760 Torr, and it has a predicted pKa of 15.69±0.20, providing researchers with essential physicochemical parameters for experimental design . Researchers utilize this compound in chemical biology and drug discovery applications, particularly as a chemical probe or intermediate in the development of targeted therapies. The compound is offered with high purity (90%+) and is available in various quantities to meet diverse research needs, from small-scale screening (1mg) to more extensive studies (15mg) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibited from personal use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-(3-phenylpropyl)-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c30-25(27-16-7-11-21-9-3-1-4-10-21)22-13-19-28(20-14-22)24-23(12-8-15-26-24)33(31,32)29-17-5-2-6-18-29/h1,3-4,8-10,12,15,22H,2,5-7,11,13-14,16-20H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJYJVOPDDKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materialsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C25H34N4O3S
  • Molecular Weight : 470.63 g/mol
  • Structure : The compound features a piperidine core, which is known for its versatility in medicinal chemistry.

Pharmacological Applications

Table 1: Summary of Pharmacological Activities

ActivityMechanism of ActionReferences
NeurologicalHistamine H3 receptor antagonism ,
AnalgesicSigma receptor modulation ,
Anti-CancerInhibition of tumor signaling pathways ,
AntimicrobialInhibition of bacterial and fungal growth ,

Case Study: Neurological Applications

A study published in Pharmacology Reports examined the effects of various piperidine derivatives on cognitive function in animal models. The results indicated that compounds similar to N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide improved memory retention and reduced anxiety-like behaviors, suggesting potential therapeutic roles in managing cognitive decline associated with neurodegenerative diseases .

Future Directions in Research

Ongoing research is focused on optimizing the chemical structure of this compound to enhance its pharmacological properties. Investigations into its efficacy and safety profiles are critical for advancing it into clinical trials. Additionally, the exploration of combination therapies with other agents may yield synergistic effects, particularly in cancer treatment and pain management.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Uniqueness

What sets N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-phenylpropyl)-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide, with a molecular formula of C25H34N4O3S and a molecular weight of 470.63 g/mol, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. Key properties include:

PropertyValue
Molecular Weight470.63 g/mol
Molecular FormulaC25H34N4O3S
logP3.618
Polar Surface Area68.637 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves various chemical reactions that typically include the formation of piperidine and pyridine rings, followed by the introduction of the phenylpropyl group. Specific synthetic routes may vary, but they generally utilize established methodologies for piperidine derivatives.

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of piperidine have been tested against viruses like HIV-1 and HSV-1. In one study, compounds structurally related to this compound demonstrated moderate protection against coxsackievirus B2 (CVB-2) and HSV-1, with cytotoxic concentrations (CC50) ranging from 54 μM to 92 μM in Vero cells .

Antibacterial and Antifungal Activity

The compound's potential as an antibacterial agent has also been explored. Similar piperidine derivatives were evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial efficacy .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within pathogens. The presence of the piperidine and pyridine moieties is thought to facilitate binding to viral or bacterial receptors, thereby inhibiting their replication or growth.

Case Studies

Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:

  • Study on Antiviral Properties : A study synthesized various piperazine derivatives and evaluated their antiviral activities against HIV and other viruses. The results indicated that modifications in the structure could lead to enhanced antiviral properties, highlighting the importance of structural diversity .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial effects of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that specific substitutions on the piperidine ring could improve antibacterial efficacy .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–10°C) during sulfonylation improve regioselectivity .
  • Catalyst Screening : Testing alternative coupling agents (e.g., PyBOP) can enhance amidation efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) resolves intermediate impurities .

What analytical techniques are critical for characterizing the structural integrity of this compound?

Basic Question
Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms piperidine ring conformation, sulfonamide connectivity, and phenylpropyl substitution patterns (e.g., δ 2.8–3.2 ppm for piperidine protons; δ 7.2–7.6 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and pyridine regions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 498.24 [M+H]⁺) and detects trace impurities .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the sulfonyl group relative to the pyridine ring .

Which biological targets are most plausible for this compound based on structural analogs?

Basic Question
Piperidine-sulfonamide derivatives are frequently studied for:

  • Kinase Inhibition : Similar compounds target CDK7 and MAPK pathways due to sulfonamide-mediated hydrogen bonding with ATP-binding pockets .
  • GPCR Modulation : The phenylpropyl group may interact with opioid or chemokine receptors, as seen in structurally related piperidine carboxamides .
  • Antimicrobial Activity : Piperidine sulfonyl groups disrupt bacterial membrane proteins in Staphylococcus aureus models .

How can researchers address poor pharmacokinetic properties, such as rapid in vivo clearance?

Advanced Question
Methodological Approach :

Linker Modifications : Replace the phenylpropyl group with bioisosteres (e.g., cyclopropylmethyl) to reduce metabolic degradation .

Prodrug Design : Introduce ester or carbonate moieties at the carboxamide to enhance solubility and delay hydrolysis .

In Vitro Assays :

  • Microsomal Stability : Test hepatic metabolism using rat liver microsomes (RLM) .
  • Plasma Protein Binding : Evaluate via ultrafiltration (e.g., >90% binding correlates with low free fraction) .

What computational strategies are effective for predicting binding modes and selectivity?

Advanced Question

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase domains (e.g., CDK7’s hydrophobic pocket accommodates the phenylpropyl group) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess sulfonamide stability in aqueous environments .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity .

How should contradictory data on biological activity be resolved?

Advanced Question
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 mM) or buffer pH (7.4 vs. 6.8) .
  • Compound Purity : Verify via HPLC (>98%) and LC-MS to exclude degradants .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

What strategies improve aqueous solubility for in vivo studies?

Advanced Question

  • Co-Solvent Systems : Use 10–20% PEG-400 or cyclodextrin complexes to enhance solubility without precipitation .
  • Salt Formation : Synthesize hydrochloride or mesylate salts (improves solubility by 5–10×) .
  • Structural Tweaks : Introduce polar groups (e.g., hydroxyl or morpholine) at the piperidine 4-position .

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